![molecular formula C20H34N6O2 B4061938 4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone](/img/structure/B4061938.png)
4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone
Overview
Description
4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H34N6O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone is 390.27432435 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methylbutyl)-3-(2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-piperazinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have been actively involved in the synthesis and thermal rearrangement of related compounds, focusing on understanding the structural and chemical properties that contribute to their biological activities. For example, the study by Dovlatyan et al. (2010) explores the synthesis and thermal rearrangement of sym-triazines, a class of compounds with structural similarities, demonstrating the foundational chemistry that could be applied to the target compound (Dovlatyan et al., 2010).
Antimicrobial Activity
The exploration of novel compounds for antimicrobial activity is a significant area of application. Rajkumar et al. (2014) synthesized derivatives with potent antimicrobial properties, suggesting that modifications to the piperazine and imidazole moieties could enhance antibacterial and antifungal effects, which is relevant to the compound of interest (Rajkumar et al., 2014).
Enzyme Inhibition
Compounds with enzyme inhibition capabilities are crucial for developing therapeutic agents. Mekky and Sanad (2020) reported on bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, showing potent bacterial biofilm and MurB enzyme inhibition. This indicates the potential application of similar compounds in targeting specific bacterial enzymes and biofilms, a relevant aspect for the compound (Mekky & Sanad, 2020).
Anticancer Activity
The development of anticancer agents is another critical area. For instance, Mallesha et al. (2012) investigated the antiproliferative effect of pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines, demonstrating the importance of structural features in enhancing anticancer activity. This suggests that similar structural derivatives, including the compound of interest, could have potential applications in cancer therapy (Mallesha et al., 2012).
properties
IUPAC Name |
4-(3-methylbutyl)-3-[2-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N6O2/c1-16(2)4-7-25-9-6-22-20(28)17(25)14-19(27)26-12-10-24(11-13-26)15-18-21-5-8-23(18)3/h5,8,16-17H,4,6-7,9-15H2,1-3H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYRJAIXCGYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)N2CCN(CC2)CC3=NC=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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